Comparative Antitubercular Activity: C-2 Alcohol Enables Click-Derived Triazoles with Defined MIC Ranges
(2,3-Dihydrobenzofuran-2-yl)methanol-derived triazoles demonstrate quantifiable antitubercular activity, a functional attribute not present in the parent alcohol. In a comparative study, the 2-(azidomethyl) derivative of (2,3-dihydrobenzofuran-2-yl)methanol (compound 2a) served as a key intermediate for synthesizing a series of 1,4-disubstituted-1,2,3-triazoles [1]. These triazoles were screened against *Mycobacterium tuberculosis* H37Rv, with several compounds exhibiting MIC values ranging from 12.5 to 3.12 μg/mL [1]. This activity is conferred by the specific C-2 substitution; analogous derivatives from regioisomeric alcohols (e.g., (2,3-dihydrobenzofuran-5-yl)methanol) would yield structurally distinct triazoles with unknown and likely divergent activity profiles.
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | Triazole derivatives of target compound: MIC 12.5 to 3.12 μg/mL against M. tuberculosis H37Rv |
| Comparator Or Baseline | Parent alcohol (2,3-dihydrobenzofuran-2-yl)methanol: Not reported; presumed inactive |
| Quantified Difference | Functionalization to triazole confers MIC as low as 3.12 μg/mL |
| Conditions | In vitro assay against M. tuberculosis H37Rv strain |
Why This Matters
The C-2 primary alcohol is a unique reactive handle for generating bioactive triazole libraries, a synthetic route unavailable to other dihydrobenzofuran regioisomers, directly impacting lead optimization strategies in anti-infective programs.
- [1] Tripathi, R. P., Yadav, A. K., Ajay, A., Bisht, S. S., Chaturvedi, V., & Sinha, S. K. (2010). Application of Huisgen (3+2) cycloaddition reaction: synthesis of 1-(2,3-dihydrobenzofuran-2-yl-methyl [1,2,3]-triazoles and their antitubercular evaluations. European Journal of Medicinal Chemistry, 45(1), 142-148. https://doi.org/10.1016/j.ejmech.2009.09.036 View Source
